molecular formula C15H20N2O3 B2674777 (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 2034299-13-1

(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B2674777
CAS RN: 2034299-13-1
M. Wt: 276.336
InChI Key: CCDZSPZGDBUDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine and pyrrolidine families and has a unique molecular structure that makes it an interesting target for research.

Scientific Research Applications

Synthesis and Chemical Properties

The compound (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has been studied in various synthesis and chemical property contexts. Research focused on the condensation reactions involving pyridine derivatives, such as 2-acetylpyridine and 2-formylpyridine, under the Claisen-Schmidt reaction conditions. The structures of resultant compounds were analyzed using spectroscopic techniques and X-ray diffraction, leading to the discovery of novel cyclohexanol derivatives with potential antimicrobial and antioxidant activities (Rusnac et al., 2020).

Biological and Pharmacological Activities

In the field of biological and pharmacological research, studies have explored the antimicrobial and antioxidant properties of pyridine and pyrrolidine derivatives. For instance, compounds synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives exhibited moderate antibacterial and antioxidant activities. The biological activities of these compounds were further analyzed through Density Functional Theory (DFT) and molecular docking analyses (Golea Lynda, 2021).

Catalytic Applications

The compound's derivatives have been employed in catalytic applications. For example, poly-N-vinylpyrrolidinones containing an asymmetric center at the pyrrolidinone ring were synthesized from l-amino acids and used to stabilize nanoclusters for catalytic asymmetric oxidations (Hao et al., 2016). Additionally, 2-acyl-4-aminopyridines were prepared and used as catalysts in hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating the potential of pyridine-based compounds in selective catalytic processes (Sammakia & Hurley, 2000).

Material Science Applications

In material science, derivatives of this compound have been synthesized for specific applications. For instance, poly(2-hydroxypropyl methacrylate) latexes were prepared using poly(-vinylpyrrolidone) as a steric stabilizer, showcasing the utility of pyrrolidine-based compounds in the synthesis of latex particles (Ali et al., 2007).

Crystal Structure Analysis

Crystal and molecular structure analysis of derivatives, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand the bonding and molecular configurations of such compounds, which can have implications for their reactivity and applications (Lakshminarayana et al., 2009).

properties

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDZSPZGDBUDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.